N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide - 941997-61-1

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-2839247
CAS Number: 941997-61-1
Molecular Formula: C17H12F3N3O3
Molecular Weight: 363.296
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is identified as having a new, thermodynamically stable crystalline form. This new form is particularly advantageous for the stability of suspension formulations. []

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

Compound Description: This series of compounds were synthesized as potential alkaline phosphatase inhibitors. Bioassays revealed good to excellent inhibitory activity, with compound 6i (IC50 = 0.420 μM) demonstrating the most potent activity, surpassing the standard KH2PO4 (IC50 = 2.80 μM). Molecular docking studies were conducted to investigate the binding affinity of these compounds against the alkaline phosphatase enzyme (PDBID 1EW2). Results showed that compounds 6c, 6e, and 6i exhibited maximum binding interactions with binding energy values of -8 kcal/mol. []

Relevance: This class of compounds, like N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, contain the 1,3,4-oxadiazole ring system and a benzamide group. The key difference lies in the presence of an alkylthio substituent and a methylene linker on the oxadiazole ring in these analogues. []

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1), C20H18N2O6

Compound Description: This compound's crystal structure has been reported. The structure was determined to be monoclinic, with a space group of P21/c (no. 14). The unit cell dimensions are a = 7.9074(3) Å, b = 20.4341(7) Å, c = 11.0406(4) Å, and β = 92.6004(16)°. []

Relevance: This compound shares a key structural motif with N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, specifically the 5-(3-methoxyphenyl)-1,3,4-oxadiazole unit. []

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

Compound Description: This compound, AZD1979, acts as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It was identified through a drug discovery program focused on optimizing lipophilicity for improved CNS exposure while minimizing off-target pharmacology like hERG interactions. []

Relevance: This compound, similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, contains a 1,3,4-oxadiazole ring system with a substituted phenyl ring at the 5-position. The distinction arises from the presence of a (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)methanone substituent at the 2-position of the oxadiazole ring in AZD1979. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound represents a novel, potent, and selective calcium release-activated calcium (CRAC) channel inhibitor. Its discovery resulted from a systematic structure-activity relationship study aimed at optimizing lipophilicity. This compound exhibited promising potency and selectivity alongside a favorable pharmacokinetic profile. []

Relevance: Both this compound and N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the common feature of a benzamide group linked to a 1,3,4-oxadiazole ring. The differences lie in the substituents attached to the benzamide and oxadiazole rings. []

r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

Compound Description: This compound forms a 1:1 inclusion complex with 1,4-dioxane. The cyclobutane ring of the compound adopts a planar conformation and is nearly square. []

Relevance: Both this compound and N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide belong to the broader category of 1,3,4-oxadiazole derivatives. This compound incorporates two 5-phenyl-1,3,4-oxadiazol-2-yl groups linked to a central cyclobutane ring. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound's crystal structure has been elucidated, revealing a dihedral angle of 67.1(1)° between the 4-chlorophenyl and 1,3,4-oxadiazole rings. The molecule adopts an anti orientation concerning the amide N—H and C=O bonds. Crystal packing analysis indicates that N—H⋯O and N—H⋯S hydrogen bonds link the molecules. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

Compound Description: Crystallographic analysis of this compound reveals a chair conformation for the piperazine ring. The quinoline ring exhibits dihedral angles of 56.61(11)°, 49.94(12)°, and 42.58(14)° with the piperazine ring, the 1,3,4-oxadiazole ring, and the benzene ring, respectively. An intramolecular C—H⋯O hydrogen bond leads to the formation of an S(7) ring motif. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound has been determined, revealing crystallization in the monoclinic space group P21. Notably, C—H⋯N and C—H⋯O contacts characterize the crystal packing. []

Properties

CAS Number

941997-61-1

Product Name

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C17H12F3N3O3

Molecular Weight

363.296

InChI

InChI=1S/C17H12F3N3O3/c1-25-13-7-3-5-11(9-13)15-22-23-16(26-15)21-14(24)10-4-2-6-12(8-10)17(18,19)20/h2-9H,1H3,(H,21,23,24)

InChI Key

QBFXYIRHZBFMSZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.